molecular formula C12H12BrNO B2756242 2-(4-Bromobenzyl)-4,5-dimethyloxazole CAS No. 1368915-26-7

2-(4-Bromobenzyl)-4,5-dimethyloxazole

Cat. No.: B2756242
CAS No.: 1368915-26-7
M. Wt: 266.138
InChI Key: ZQCQREACQNYOLZ-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)-4,5-dimethyloxazole is a versatile brominated oxazole derivative intended for research and development applications. As an aryloxazole, this compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly in the construction of more complex molecules for medicinal chemistry and materials science. Oxazole cores are privileged structures in drug discovery, frequently found in molecules with biological activity. The presence of the bromine atom on the benzyl group offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Palladium-catalyzed direct arylation, enabling the creation of diverse chemical libraries . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-4,5-dimethyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-8-9(2)15-12(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCQREACQNYOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromobenzyl 4,5 Dimethyloxazole and Its Derivatives

Established Synthetic Routes to the Oxazole (B20620) Core

The formation of the oxazole ring is a fundamental step, and several named reactions have been developed for this purpose. These methods typically involve the cyclization of acyclic precursors.

Cyclization Reactions and Precursor Chemistry

The synthesis of the 1,3-oxazole core can be achieved through various condensation and cyclization reactions. ontosight.ai These methods involve combining precursor molecules that provide the necessary carbon, nitrogen, and oxygen atoms for the heterocyclic ring.

Key synthetic strategies include:

Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylaminoketones. pharmaguideline.comwikipedia.org The reaction is typically promoted by dehydrating agents such as sulfuric acid or polyphosphoric acid. The precursors, α-acylaminoketones, are themselves prepared from α-aminoketones.

Fischer Oxazole Synthesis: This route utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com

Van Leusen Reaction: This synthesis produces 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com The reaction proceeds under basic conditions, with TosMIC acting as a "3-atom synthon" that provides the C2 and N1 atoms of the oxazole ring. nih.gov

Cycloisomerization of Propargyl Amides: Propargylic amides can undergo cycloisomerization to form polysubstituted oxazoles. ijpsonline.comnih.gov This reaction can be mediated by various catalysts, including silica (B1680970) gel, under mild conditions. ijpsonline.comnih.gov

The choice of precursor is critical as it dictates the substitution pattern on the final oxazole ring. For a 2,4,5-trisubstituted oxazole like the target compound, the precursors must contain the corresponding substituent groups or moieties that can be easily converted into them.

Role of Substituted Alpha-Haloketones and Amides

A widely used and versatile method for synthesizing polysubstituted oxazoles is the reaction between α-haloketones and primary amides, often referred to as the Bredereck synthesis. ijpsonline.comresearchgate.net This approach is particularly effective for creating 2,4-disubstituted and 2,4,5-trisubstituted oxazoles.

The general mechanism involves the N-alkylation of the amide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring. The substituents on the final oxazole are determined by the starting materials:

The group from the primary amide becomes the substituent at the C2 position.

The and groups from the α-haloketone become the substituents at the C5 and C4 positions, respectively.

This method is efficient and can be promoted by various catalysts, including silver triflate (AgOTF), which facilitates the cyclization step. ijpsonline.com The reaction of α-bromoketones with amides is a common variation of this synthesis. organic-chemistry.orgnih.gov For the synthesis of 2-(4-Bromobenzyl)-4,5-dimethyloxazole, the required precursors would be 3-bromo-2-butanone (an α-haloketone) and 2-(4-bromophenyl)acetamide (a primary amide).

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved by applying the general principles of oxazole formation with appropriately selected starting materials containing the 4-bromobenzyl and dimethyl functionalities.

Bromination Precursors and Reaction Conditions

The bromo-substituent on the phenyl ring can be introduced either before or after the formation of the oxazole core.

Pre-cyclization Bromination: A common strategy involves using a starting material that already contains the bromine atom. For instance, the synthesis can begin with 4-bromophenylacetic acid, which is then converted to the corresponding amide, 2-(4-bromophenyl)acetamide. This amide can then be reacted with an appropriate α-haloketone, such as 3-halo-2-butanone, to form the target molecule.

Post-cyclization Bromination: Alternatively, the oxazole core can be synthesized first, followed by electrophilic aromatic bromination of the phenyl ring. The electrophilic bromination of an aryloxazole can be achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) at room temperature. mdpi.com The position of bromination on the phenyl ring is directed by the existing substituent.

Bromination StrategyPrecursor ExampleReagents & Conditions
Pre-cyclization4-bromophenylacetic acid1. Thionyl chloride (to form acid chloride) 2. Ammonia (to form amide)
Post-cyclization2-benzyl-4,5-dimethyloxazoleN-Bromosuccinimide (NBS), THF, room temp

Microwave-Assisted Cyclization Techniques

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been applied to the formation of heterocyclic compounds, including oxazoles. nih.gov Microwave irradiation can significantly accelerate the rate of chemical reactions by efficiently heating the reactants. niscpr.res.innih.gov

In the context of synthesizing this compound, the cyclization of the amide and α-haloketone precursors can be performed in a microwave reactor. This technique often leads to cleaner reactions, reduced side products, and dramatically shorter reaction times compared to conventional heating methods. ijpsonline.commdpi.com For example, a reaction that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation. nih.govniscpr.res.in

MethodTemperature (°C)TimeYieldReference
ConventionalReflux8-12 hoursModerate jobpcr.com
Microwave150-20015-20 minGood to Excellent nih.govmdpi.com

Advanced Synthetic Strategies for Functionalization and Derivatization

The this compound molecule serves as a versatile building block for creating more complex derivatives. The bromine atom on the phenyl ring is a particularly useful functional handle for cross-coupling reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. ijpsonline.comnih.gov In this reaction, the aryl bromide (this compound) can be coupled with a variety of organoboron compounds (boronic acids or esters) in the presence of a palladium or nickel catalyst. ijpsonline.comnih.gov

This strategy allows for the introduction of a wide range of substituents at the 4-position of the benzyl (B1604629) group, leading to a library of novel oxazole derivatives. nih.gov The reaction conditions typically involve a catalyst (e.g., a palladium complex), a base (e.g., potassium carbonate), and a suitable solvent, often under thermal or microwave conditions. ijpsonline.com This approach is a cornerstone of modern medicinal chemistry for generating molecular diversity. nih.gov

Cross-Coupling Reactions at the Bromobenzyl Moiety

The bromine atom on the benzyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. For a molecule like this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position of the benzyl ring, replacing the bromine atom.

Research on analogous structures, such as 4-(4-bromophenyl)-2,5-dimethyloxazole, has demonstrated the feasibility of this approach. In one study, this compound was successfully coupled with various substituted phenyl boronic acids using a palladium catalyst to synthesize novel biphenyl substituted oxazole derivatives. tandfonline.com This strategy is directly applicable to this compound. The general reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester in the presence of a base. rsc.orgmdpi.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for specific substrates. mdpi.com

A one-pot synthesis combined with Suzuki-Miyaura coupling has also been developed for producing 2,4,5-trisubstituted oxazoles, showcasing the integration of oxazole formation and functionalization in a single process. tandfonline.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Aryl Bromides

Aryl Bromide SubstrateBoronic Acid/Ester Coupling PartnerCatalyst SystemBaseResulting Product StructureReference
4-(4-bromophenyl)-2,5-dimethyloxazolePhenylboronic acidPd(PPh₃)₄K₂CO₃4-(4-phenylphenyl)-2,5-dimethyloxazole tandfonline.com
ortho-bromoanilinesBenzylboronic esterPd(dppf)Cl₂K₃PO₄ortho-benzylanilines rsc.org
4-bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃4-phenylbenzophenone mdpi.com
5-bromoisoxazolesArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃·HBF₄Cs₂CO₃5-arylisoxazoles researchgate.net

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.org For this compound, this reaction provides a direct route to introduce a diverse range of amino functionalities, which are prevalent in pharmaceutically active compounds.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's broad applicability, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.orgbeilstein-journals.org

This methodology has been successfully applied to various heterocyclic bromides, including bromoimidazoles and bromopyrazoles, which can be challenging substrates due to their potential to inhibit the palladium catalyst. nih.gov The use of specialized precatalysts and ligands like X-Phos or tBuBrettPhos facilitates these transformations, often under microwave irradiation to shorten reaction times. beilstein-journals.orgnih.gov These established protocols can be readily adapted for the amination of this compound with various anilines, alkylamines, and heteroarylamines. nih.govresearchgate.net

Table 2: Examples of Buchwald-Hartwig Amination on Bromo-Aromatic Compounds

Bromo-SubstrateAmine PartnerCatalyst/LigandBaseReaction ConditionsReference
2-Bromo-13α-estroneSubstituted anilinesPd(OAc)₂ / X-PhosKOt-BuMicrowave irradiation beilstein-journals.org
4-Bromo-1H-imidazoleElectron-rich anilinestBuBrettPhos Pd precatalystLHMDSToluene, 100 °C nih.gov
C5-bromo-imidazo[2,1-b] ijpsonline.comrsc.orgorganic-chemistry.orgthiadiazoleSubstituted anilinesPd₂(dba)₃ / BINAPNaOt-BuConventional heating researchgate.net
Bromobenzene9H-carbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene semanticscholar.org

Other Regioselective Functionalization Methods

Beyond cross-coupling at the C-Br bond, other regioselective methods can be employed to functionalize the molecule. Regioselective bromination of an unfunctionalized precursor, dibenzo[hi,st]ovalene (DBOV), has been achieved using N-bromosuccinimide (NBS) under mild conditions, allowing for the introduction of bromine atoms at specific sites for subsequent cross-coupling reactions. researchgate.netnih.gov Similarly, selective bromination of benzofused thiadiazoles can be controlled to yield specific isomers. mdpi.com

Another powerful strategy is directed metalation, where a functional group directs deprotonation to a specific position. For instance, various aryl azoles can undergo highly regioselective magnesiation using a hindered magnesium amide base, followed by transmetalation and cross-coupling to install a variety of functional groups. nih.gov While not demonstrated on this specific molecule, the oxazole nitrogen or oxygen could potentially direct metalation to an ortho position on the benzyl ring, offering an alternative route for functionalization.

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. kthmcollege.ac.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com

Solvent-Free and Environmentally Benign Conditions

A key aspect of green chemistry is minimizing the use of hazardous organic solvents. Significant progress has been made in developing solvent-free reaction conditions for oxazole synthesis. ijpsonline.com For example, an oxidative, copper-catalyzed, solvent-free annulation method has been developed for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen. organic-chemistry.org Another approach involves using microwave irradiation in the absence of solvent, which can accelerate reactions and improve yields. ijpsonline.com

Where solvents are necessary, the focus shifts to environmentally benign alternatives. Ionic liquids have been used as recyclable media for the van Leusen oxazole synthesis, with the ionic liquid being reused multiple times without significant loss of yield. ijpsonline.com Water is another ideal green solvent, and visible-light-mediated reactions in aqueous conditions have been developed for synthesizing related heterocycles. rsc.org Electrochemical synthesis methods also offer a green alternative, often avoiding the need for toxic oxidants and transition metals. rsc.orgrsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Oxazoles

Synthetic ApproachConventional Method FeaturesGreen Alternative FeaturesReference
SolventOften uses toxic, volatile organic solvents (e.g., DMF)Solvent-free, water, or recyclable ionic liquids organic-chemistry.orgijpsonline.com
Energy SourceConventional heating (oil baths)Microwave irradiation, ultrasound, visible light ijpsonline.comijpsonline.comrsc.org
CatalystHomogeneous catalysts, often difficult to recoverHeterogeneous, magnetically recoverable, or metal-free catalysts organic-chemistry.orgresearchgate.net
ReagentsUse of stoichiometric, often toxic, oxidants or reagentsElectrochemical methods (using electricity as a reagent), molecular oxygen rsc.orgorganic-chemistry.org

Catalyst Development for Sustainable Synthesis

Catalyst design is central to sustainable synthesis. The development of catalysts that are efficient, reusable, and non-toxic is a primary goal. ijpsonline.com For oxazole synthesis, heterogeneous catalysts have been developed that can be easily recovered and recycled. An example is an MCM-41-immobilized phosphine-gold(I) complex, which can be recovered by simple filtration and reused multiple times without significant loss of activity. organic-chemistry.org

Magnetically recoverable nanocatalysts represent another significant advancement. researchgate.net These catalysts, often composed of metal complexes supported on magnetic nanoparticles (e.g., Fe₃O₄), combine high reactivity with the major advantage of easy separation from the reaction mixture using an external magnet. researchgate.net This simplifies product purification and allows for the efficient reuse of the catalyst, aligning perfectly with the principles of green chemistry. researchgate.netresearchgate.net Furthermore, there is a drive towards developing metal-free catalytic systems to avoid issues of metal toxicity and cost, with iodine-catalyzed and CO₂/photoredox co-catalyzed reactions being notable examples. organic-chemistry.orgrsc.org

Chemical Reactivity and Transformation Studies of 2 4 Bromobenzyl 4,5 Dimethyloxazole

Reactivity of the Oxazole (B20620) Ring System

The 4,5-dimethyloxazole (B1362471) ring in the target molecule is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms. tandfonline.com These heteroatoms, along with the methyl substituents, influence the electron density and reactivity of the ring. Oxazole rings are generally considered electron-rich, yet they can exhibit a range of reactivities depending on the reaction conditions and the nature of the attacking species.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: The oxazole ring is susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents. Generally, electrophilic substitution on the oxazole ring occurs preferentially at the C5 position, especially when an electron-donating group is present. tandfonline.com In the case of 2-(4-Bromobenzyl)-4,5-dimethyloxazole, the C4 and C5 positions are already substituted with methyl groups. The C2 position is occupied by the bromobenzyl group. Therefore, electrophilic substitution on the oxazole ring itself is sterically hindered and electronically disfavored compared to reactions on the benzyl (B1604629) ring. If electrophilic attack were to occur on the oxazole ring, it would likely be at the C5-methyl or C4-methyl group after deprotonation, or potentially at the nitrogen atom.

Nucleophilic Substitution: Nucleophilic substitution reactions on the oxazole ring are generally rare unless a good leaving group is present. tandfonline.com The order of reactivity for halogen substitution on an oxazole ring is C2 > C4 > C5. tandfonline.com Since this compound does not possess a halogen on the oxazole ring, direct nucleophilic substitution on the ring is unlikely. However, the nitrogen atom can act as a nucleophile, leading to N-alkylation or N-acylation reactions. tandfonline.com Deprotonation at the C2 position of an unsubstituted oxazole is known to occur, but in this case, the C2 position is blocked. tandfonline.com Nucleophilic attack on the oxazole ring is more likely to result in ring cleavage rather than substitution. researchgate.net

Ring-Opening and Ring-Closing Reactions

Ring-Opening Reactions: Oxazole rings can undergo ring-opening reactions under various conditions. Photochemical reactions, for instance, can lead to the formation of ring-opened isomers. tandfonline.comnih.gov The irradiation of substituted oxazoles can lead to photoisomerization, potentially forming acyl azirines as intermediates which can then rearrange. nih.gov Additionally, strong nucleophiles can induce ring cleavage. researchgate.net For this compound, such reactions could potentially be initiated by photochemical means or by treatment with aggressive nucleophiles, leading to a variety of linear or rearranged products.

Ring-Closing Reactions: While the target molecule itself is a stable cyclic system, the principles of ring-closing metathesis (RCM) could be applied to precursors of this molecule or its derivatives. RCM is a powerful technique for the synthesis of unsaturated rings. nih.gov For instance, if the benzyl or methyl substituents were replaced with alkenyl chains, intramolecular RCM could be a viable strategy for constructing more complex polycyclic systems containing the oxazole core.

Reactivity of the Bromobenzyl Moiety

The 4-bromobenzyl group is the most reactive site on the molecule for many important synthetic transformations. The carbon-bromine bond is susceptible to cleavage and can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Halogen-Metal Exchange and Palladium-Catalyzed Reactions

Halogen-Metal Exchange: The bromine atom on the aromatic ring can be readily exchanged with a metal, typically lithium, through a process called halogen-metal exchange. This reaction is usually carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 4-position of the benzyl ring. The general trend for the rate of halogen-metal exchange is I > Br > Cl. wikipedia.org

Table 1: Potential Halogen-Metal Exchange Reactions of this compound

ReagentElectrophileProduct
1. n-BuLi, THF, -78 °C1. DMF; 2. H₂O2-(4-Formylbenzyl)-4,5-dimethyloxazole
1. t-BuLi, THF, -78 °C1. CO₂; 2. H₃O⁺4-((4,5-Dimethyloxazol-2-yl)methyl)benzoic acid
1. n-BuLi, THF, -78 °C1. Me₃SiCl2-(4-(Trimethylsilyl)benzyl)-4,5-dimethyloxazole

Palladium-Catalyzed Reactions: The carbon-bromine bond in this compound is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity.

Suzuki Coupling: This reaction couples the bromobenzyl moiety with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. A similar compound, 4-(4-bromophenyl)-2,5-dimethyloxazole, has been successfully used in Suzuki reactions with substituted phenylboronic acids. researchgate.netijpsonline.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromobenzyl group with a primary or secondary amine. libretexts.orgwikipedia.org This is a powerful method for the synthesis of arylamines. The C-N coupling of 4-(4-bromophenyl)-2,5-dimethyloxazole with various amines has been reported. researchgate.net

Heck Reaction: The Heck reaction couples the bromobenzyl moiety with an alkene to form a new carbon-carbon double bond. mdpi.comnih.gov This allows for the introduction of vinyl groups.

Sonogashira Coupling: This reaction involves the coupling of the bromobenzyl group with a terminal alkyne to form a carbon-carbon triple bond.

Stille Coupling: This reaction couples the bromobenzyl moiety with an organotin reagent.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/LigandBaseProduct Type
SuzukiArylboronic acidPd(PPh₃)₄K₂CO₃Biaryl derivative
Buchwald-HartwigSecondary aminePd₂(dba)₃ / BINAPCs₂CO₃N-Aryl amine
HeckStyrenePd(OAc)₂K₂CO₃Stilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDiphenylacetylene derivative
StilleTributyl(vinyl)stannanePd(PPh₃)₄-Styrene derivative

Influence of Bromine on Overall Molecular Reactivity

The bromine atom on the benzyl ring has a significant electronic influence on the entire molecule. Through its inductive effect, the electronegative bromine atom withdraws electron density from the aromatic ring, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack in certain reaction mechanisms (e.g., SNAr, though unlikely for a benzyl bromide). More importantly, the bromine atom's primary role in influencing reactivity is its ability to participate in the aforementioned halogen-metal exchange and palladium-catalyzed reactions. The presence of the oxazole ring, being a heterocyclic system, can also influence the reactivity of the C-Br bond. The heteroatoms may coordinate to the metal catalyst in palladium-catalyzed reactions, potentially affecting the reaction kinetics and selectivity.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations involving the bromobenzyl moiety are well-established in the chemical literature.

Halogen-Metal Exchange: The mechanism of lithium-halogen exchange is thought to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom, forming an "ate-complex" intermediate. wikipedia.orgharvard.edu This intermediate then collapses to form the new organolithium species and the alkyl halide byproduct. Another proposed mechanism involves a single electron transfer (SET) pathway, leading to radical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions generally proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound or amine) reacts with the palladium(II) complex. In the case of the Suzuki reaction, the organic group from the boron reagent is transferred to the palladium center. For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.org

The specific ligands used in these reactions play a crucial role in stabilizing the palladium catalyst and facilitating the individual steps of the catalytic cycle.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of 2-(4-Bromobenzyl)-4,5-dimethyloxazole. Through the application of one- and two-dimensional NMR experiments, the connectivity and spatial relationships of all atoms within the molecule can be meticulously mapped.

Proton (¹H) NMR and Carbon (¹³C) NMR

Detailed ¹H and ¹³C NMR data for this compound have not been found in the reviewed scientific literature. The anticipated ¹H NMR spectrum would provide information on the chemical environment of each proton, including the aromatic protons of the bromobenzyl group, the methylene (B1212753) bridge protons, and the methyl protons on the oxazole (B20620) ring. The expected signals would appear at characteristic chemical shifts, and their splitting patterns would reveal adjacent proton-proton couplings.

Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbons of the 4-bromobenzyl moiety and the carbons of the 4,5-dimethyloxazole (B1362471) ring system. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₂H₁₂BrNO). The fragmentation pattern observed in the mass spectrum would offer valuable structural information, as the molecule would break apart in a predictable manner, yielding fragment ions characteristic of the bromobenzyl and dimethyloxazole substructures. While the theoretical molecular weight is 266.13 g/mol , specific experimental mass spectrometry data, including fragmentation analysis, is not currently available.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Ion

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the oxazole and benzene (B151609) rings, and the C-Br stretching frequency. This information provides a qualitative fingerprint of the molecule's functional groups. Specific IR absorption data for this compound has not been reported in the available literature.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₂H₁₂BrNO), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretically calculated values. This serves as a crucial verification of the compound's purity and elemental formula. However, published experimental elemental analysis data for this specific compound could not be located.

Table 5: Theoretical Elemental Analysis Data for C₁₂H₁₂BrNO

Element Theoretical %
Carbon 54.16
Hydrogen 4.54
Bromine 30.03
Nitrogen 5.26

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays through a single crystal of this compound, it would be possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique would offer an unambiguous confirmation of the molecular structure and provide insights into the packing of the molecules in the crystal lattice. To date, the crystal structure of this compound has not been reported in the crystallographic databases.

Table 6: Summary of Compounds Mentioned

Compound Name

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing robust methods for both the isolation of the compound from reaction mixtures and the assessment of its purity. The selection of a specific chromatographic method is contingent upon the scale of the separation and the analytical requirements. Techniques such as column chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are all applicable to a compound with the structural features of "this compound".

Column Chromatography

For the purification of "this compound" on a preparative scale, column chromatography is a widely employed and effective method. amrita.edu This solid-liquid chromatographic technique relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. amrita.edu In the context of synthesizing oxazole derivatives, column chromatography, including flash chromatography, is frequently utilized for the purification of the final products. beilstein-journals.orgnih.gov

The choice of adsorbent (stationary phase) and eluent (mobile phase) is critical for achieving optimal separation. Given the moderate polarity of "this compound," silica (B1680970) gel is a suitable adsorbent. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). beilstein-journals.orgnih.gov The polarity of the eluent is carefully adjusted to ensure that the target compound moves down the column at an appropriate rate, allowing for its separation from impurities. For instance, a gradient of ethyl acetate in hexane is often used to effectively separate compounds with varying polarities. beilstein-journals.org

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) serves as a rapid and convenient analytical tool for monitoring the progress of the synthesis of "this compound" and for the preliminary assessment of its purity. nih.govgoogle.com This technique operates on the same principles of adsorption chromatography as column chromatography but on a smaller scale. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel, and the plate is then developed in a sealed chamber containing a suitable solvent system.

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system. By comparing the Rf value of the synthesized product with that of a reference standard, a preliminary identification and purity assessment can be made. The presence of multiple spots would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the quantitative determination of the purity of "this compound". hp.gov.in HPLC offers high resolution, sensitivity, and speed, making it an ideal method for quality control. libretexts.org For a brominated organic compound like the target molecule, a method involving HPLC could be developed for precise quantification. nih.gov

A reversed-phase HPLC method would likely be suitable for this compound. In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water or acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of the aromatic rings and the bromo-substituent, "this compound" is expected to be well-retained and separated from more polar or less retained impurities. Detection is typically achieved using a UV detector, as the aromatic and oxazole rings will exhibit strong absorbance in the UV region.

Gas Chromatography (GC)

Gas chromatography (GC) is another highly effective technique for the purity assessment of "this compound," provided the compound is thermally stable and sufficiently volatile. analyticaltoxicology.com Given its molecular weight and structure, it is likely amenable to GC analysis. GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive identification of the compound and any potential impurities. acs.org

For the analysis of halogenated aromatic and heterocyclic compounds, a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based phase, would be appropriate. analyticaltoxicology.comacs.orgmnishioka.com The separation in GC is based on the partitioning of the analyte between the carrier gas (mobile phase) and the stationary phase. The temperature of the GC oven is programmed to increase during the analysis, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer would offer structural information for peak identification.

The following table summarizes the potential chromatographic methods for the analysis of "this compound":

Chromatographic Method Stationary Phase Typical Mobile Phase/Carrier Gas Detection Method Application
Column ChromatographySilica GelHexane/Ethyl Acetate mixturesN/A (fractions collected and analyzed separately)Preparative Isolation and Purification
Thin-Layer Chromatography (TLC)Silica GelHexane/Ethyl Acetate mixturesUV light visualization, Staining reagentsReaction Monitoring, Purity Assessment (qualitative)
High-Performance Liquid Chromatography (HPLC)C18-bonded Silica (Reversed-Phase)Methanol/Water or Acetonitrile/Water mixturesUV-Vis DetectorPurity Assessment (quantitative), Impurity Profiling
Gas Chromatography (GC)Polysiloxane-based capillary columnHelium or NitrogenFlame Ionization Detector (FID), Mass Spectrometer (MS)Purity Assessment (quantitative), Identification of Volatile Impurities

Theoretical and Computational Investigations of 2 4 Bromobenzyl 4,5 Dimethyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties at the electronic level. These methods solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and associated characteristics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, as well as vibrational frequencies and other electronic properties. researchgate.netajchem-a.com For 2-(4-Bromobenzyl)-4,5-dimethyloxazole, DFT methods, often employing functionals like B3LYP and basis sets such as 6-311++G(d,p), would be used to calculate key structural parameters. ajchem-a.comoaji.netresearchgate.net These parameters include the lengths of bonds between atoms and the angles formed by them, providing a precise three-dimensional picture of the molecule's ground state structure.

Illustrative Geometrical Parameters Calculated by DFT

Structural ParameterDescriptionTypical Calculated Value (Å or °)
C-Br Bond LengthDistance between the Carbon on the benzene (B151609) ring and the Bromine atom.~1.90 Å
C=N Bond Length (Oxazole)Distance of the double bond between Carbon and Nitrogen in the oxazole (B20620) ring.~1.30 Å
C-O Bond Length (Oxazole)Distance of the single bond between Carbon and Oxygen in the oxazole ring.~1.37 Å
C-C-N Bond Angle (Oxazole)Angle within the oxazole ring.~115°
Benzyl-Oxazole Torsion AngleDihedral angle describing the rotation around the bond connecting the benzyl (B1604629) group to the oxazole ring.Variable

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. oaji.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Calculated Reactivity Descriptors

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and kinetic stability
Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Softness (S)1 / ηMeasure of chemical reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 2Power to attract electrons
Electrophilicity Index (ω)μ2 / 2η (where μ = -χ)Propensity to accept electrons

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov An MESP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors represent different potential values: red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (attractive to nucleophiles). nih.gov Green areas represent neutral or zero potential. For this compound, the MESP map would likely show negative potential (red) concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring, identifying them as likely sites for electrophilic attack. Positive potential (blue) might be found around the hydrogen atoms. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for studying complex molecular processes and interactions that are difficult to observe experimentally.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations. For a flexible molecule like this compound, rotation around the single bond connecting the benzyl group to the oxazole ring allows the molecule to adopt various conformations. Some conformations will be more energetically stable than others due to factors like steric hindrance. researchgate.net Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformations and the energy barriers between them. This analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation. researchgate.net

A primary goal of molecular modeling is to understand and predict how a small molecule (a ligand) interacts with a biological macromolecule (a target), such as an enzyme or receptor. frontiersin.org This is often achieved through molecular docking simulations. nih.govresearchgate.net In these studies, the three-dimensional structure of this compound would be computationally "docked" into the active site of a target protein. The simulation software then calculates the most likely binding poses and estimates the binding affinity. frontiersin.org These theoretical studies are fundamental for drug discovery, providing insight into the specific intermolecular interactions—such as hydrogen bonds, van der Waals forces, and ionic bonds—that stabilize the ligand-target complex. frontiersin.org This knowledge can help in understanding the molecule's potential mechanism of action and in designing new molecules with improved affinity and selectivity. nih.gov

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Bredereck syntheses, provide foundational routes, future efforts will likely focus on developing more efficient, sustainable, and versatile strategies for assembling the 2-(4-Bromobenzyl)-4,5-dimethyloxazole core. ijpsonline.comtandfonline.com The exploration of one-pot multicomponent reactions and green chemistry principles is a particularly promising direction. ijpsonline.comijpsonline.com

Key areas for development include:

Advanced One-Pot Procedures: The development of a one-pot synthesis combining carboxylic acids, amino acids, and boronic acids, followed by a nickel-catalyzed Suzuki-Miyaura coupling, presents a highly efficient route to complex 2,4,5-trisubstituted oxazoles. ijpsonline.comnih.gov Adapting this methodology could allow for the direct construction of the target molecule or its derivatives from readily available starting materials.

Catalytic Cycloisomerization: The cycloisomerization of propargylic amides is a versatile and atom-economical method for creating polysubstituted oxazoles under mild conditions. ijpsonline.com Research into a suitable propargylic amide precursor could yield a highly efficient pathway to this compound.

Visible-Light Photocatalysis: Recent advancements in visible-light photocatalysis offer a green and practical method for synthesizing substituted oxazoles from α-bromoketones and benzylamines at room temperature. acs.orgresearchgate.net This approach avoids harsh reagents and high temperatures, making it an attractive route for future exploration.

A comparative overview of potential modern synthetic strategies is presented below.

Synthetic Strategy Key Reactants/Precursors Primary Advantages Potential Challenges
One-Pot Synthesis/Coupling 4-Bromophenylacetic acid, 3-amino-2-butanol, condensing agentHigh efficiency, rapid generation of diversityOptimization of reaction conditions for multiple steps
Catalytic Cycloisomerization Propargylic amide derived from 4-bromophenylacetyl chlorideAtom economy, mild conditionsSynthesis of the specific propargylic amide precursor
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC)Broad substrate scope, simple operation mdpi.comnih.govUse of stoichiometric reagents
Visible-Light Photocatalysis α-Bromoketone, 4-BromobenzylamineMild conditions, green chemistry principles acs.orgSubstrate scope and quantum yield optimization

Advanced Functionalization and Derivatization Strategies

The structure of this compound offers multiple sites for functionalization, enabling the creation of diverse chemical libraries. The aryl bromide is a key handle for transition-metal-catalyzed cross-coupling reactions, while the oxazole ring and benzylic position also present opportunities for modification.

Future strategies will likely focus on:

Palladium-Catalyzed Cross-Coupling: The bromine atom on the phenyl ring is primed for well-established C-C and C-N bond-forming reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. tandfonline.commasterorganicchemistry.comwikipedia.org These methods allow for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, providing a direct path to novel derivatives with tailored electronic and steric properties.

C-H Bond Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. yale.edumdpi.com Future research could explore the selective C-H activation of the oxazole ring or the benzylic methylene (B1212753) bridge. This advanced strategy would provide a highly atom-economical route to novel derivatives without the need for pre-functionalized substrates. researchgate.net

Modification of the Oxazole Core: While the existing 4,5-dimethyl substitution provides stability, methods to further functionalize these methyl groups or other positions on the oxazole ring could be explored to modulate the compound's core structure and properties.

Derivatization Method Target Site Potential Reagents/Catalysts Introduced Functionality
Suzuki Coupling Aryl BromidePd catalyst (e.g., Pd(PPh₃)₄), Boronic acids/estersAryl, Heteroaryl, Alkyl groups
Heck Coupling Aryl BromidePd catalyst, AlkenesSubstituted Alkenes
Sonogashira Coupling Aryl BromidePd/Cu catalyst, Terminal AlkynesAlkynyl groups
Buchwald-Hartwig Amination Aryl BromidePd catalyst, AminesPrimary/Secondary/Tertiary Amines
C-H Functionalization Oxazole Ring / Benzylic CH₂Rh(III), Ru(II), or other transition metal catalystsAlkenylation, Arylation

Deeper Computational and Theoretical Insights

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, which can guide synthetic efforts and the design of new functional molecules. irjweb.com Future theoretical studies on this compound and its derivatives will be crucial for rational design.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.netmdpi.com Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the molecule's reactivity and kinetic stability. irjweb.com The calculation of the Molecular Electrostatic Potential (MEP) surface can identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents or biological targets. nih.gov

Molecular Docking Simulations: To explore potential pharmaceutical applications, molecular docking studies can be performed to predict the binding affinity and interaction modes of the compound and its derivatives with the active sites of various enzymes or receptors. researchgate.netnih.govnih.gov This can help identify promising biological targets and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be developed to correlate specific structural features with observed biological activity. researchgate.net This can reveal which molecular descriptors (e.g., electronic, steric, hydrophobic) are critical for activity, enabling more targeted drug design.

Computational Method Parameter/Analysis Predicted Information
Density Functional Theory (DFT) HOMO-LUMO Energy GapChemical reactivity, kinetic stability irjweb.com
Molecular Electrostatic Potential (MEP)Sites for electrophilic and nucleophilic attack nih.gov
Natural Bond Orbital (NBO) AnalysisIntramolecular charge transfer, hyperconjugative interactions
Molecular Docking Binding Affinity (kcal/mol)Potency of interaction with a biological target nih.gov
Binding Pose/InteractionsKey amino acid interactions (e.g., H-bonds, pi-pi stacking)
QSAR Correlation of descriptors with activityIdentification of key structural features for desired function

Exploration of New Chemical Applications

The versatile structure of this compound makes it a candidate for a range of applications, particularly in medicinal chemistry and materials science. The ability to easily diversify the molecule through the strategies outlined in section 7.2 is key to unlocking its full potential.

Future research should focus on:

Medicinal Chemistry: The oxazole nucleus is a privileged scaffold found in numerous biologically active compounds with anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.govpharmaguideline.com Derivatives of this compound should be screened against a wide range of biological targets. For instance, its derivatives could be evaluated as kinase inhibitors, G-protein coupled receptor ligands, or antibacterial agents.

Materials Science: Aryl-substituted heterocyclic compounds are of great interest in the development of organic light-emitting diodes (OLEDs), sensors, and other organic electronic materials. The core structure could be elaborated via cross-coupling reactions to create extended π-conjugated systems with interesting photophysical properties.

Catalysis: Oxazole-containing ligands have been used to create transition metal catalysts for various organic transformations, including polymerization reactions. mdpi.com The nitrogen atom of the oxazole ring can act as a coordination site for a metal center, suggesting that this compound and its derivatives could be explored as novel ligands in catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Bromobenzyl)-4,5-dimethyloxazole, and how can reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing substituted benzaldehyde derivatives with oxazole precursors in ethanol/acetic acid under controlled conditions (e.g., 4–6 hours at 80°C) yields the target compound. Catalyst choice (e.g., Pd-based catalysts) and solvent purity (absolute ethanol) are critical for minimizing side reactions. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and oxazole methyl groups (δ 2.1–2.4 ppm). Diastereotopic protons in the benzyl group may split into multiplets .
  • LCMS : Use electrospray ionization (ESI+) to detect [M+H]+ ions (e.g., m/z ~286). Collision cross-section (CCS) values aid in distinguishing structural isomers .
  • IR : Confirm C-Br stretches (~550–600 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .

Q. How does the bromobenzyl substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing bromine atom enhances stability in acidic conditions but may promote hydrolysis in basic media. Stability studies should use buffered solutions (pH 2–12) and monitor degradation via HPLC. For thermal stability, thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) is recommended .

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids in THF/H₂O at 60°C. Oxazole ring nitration requires HNO₃/H₂SO₄ at 0°C to avoid ring opening .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the oxazole ring?

  • Methodological Answer : Electrophilic substitution favors the 4-position due to methyl group activation. For regioselective halogenation, use N-bromosuccinimide (NBS) in CCl₄ under UV light. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .

Q. What computational strategies are effective for modeling the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using optimized geometries from Gaussian09 (B3LYP/6-31G* basis set). ADMET prediction via SwissADME identifies bioavailability risks .

Q. How does the compound’s structure-activity relationship (SAR) correlate with antimicrobial or anticancer activity?

  • Methodological Answer : Replace the bromine atom with electron-donating groups (e.g., -NH₂) to enhance interactions with DNA topoisomerases. Bioassays (MIC, IC₅₀) against S. aureus or HeLa cells quantify efficacy. SAR trends show that methyl groups on the oxazole ring improve membrane permeability .

Q. What advanced analytical methods resolve contradictions in reported spectral data for this compound?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formulas. Compare experimental IR/Raman spectra with simulated data (e.g., using ORCA software) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.